molecular formula C8H12N2O2 B13787636 essigsaurem Phenylhydrazin

essigsaurem Phenylhydrazin

Cat. No.: B13787636
M. Wt: 168.19 g/mol
InChI Key: OTIKYRVPXSEIPV-UHFFFAOYSA-N
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Description

Essigsaurem Phenylhydrazin (phenylhydrazine acetate) is a chemical reagent formed by combining phenylhydrazine with acetic acid. It is widely used in organic chemistry, particularly in carbohydrate analysis, for the formation of hydrazones and osazones with reducing sugars. Its mild acidic nature makes it advantageous in reactions where stronger mineral acids (e.g., HCl) could inhibit product formation .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

acetic acid;phenylhydrazine

InChI

InChI=1S/C6H8N2.C2H4O2/c7-8-6-4-2-1-3-5-6;1-2(3)4/h1-5,8H,7H2;1H3,(H,3,4)

InChI Key

OTIKYRVPXSEIPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)NN

Origin of Product

United States

Preparation Methods

Essigsaurem Phenylhydrazin is typically synthesized through a multi-step process involving the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine . Industrial production methods often involve similar synthetic routes but may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Essigsaurem Phenylhydrazin undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium sulfite, and sodium hydroxide. Major products formed from these reactions include azobenzene, hydrazobenzene, hydrazones, and osazones .

Scientific Research Applications

Organic Synthesis

Phenylhydrazine is widely used as a reagent in organic synthesis:

  • Formation of Hydrazones : It reacts with carbonyl compounds to form hydrazones, which are important intermediates in the synthesis of various pharmaceuticals and dyes .
  • Fischer Indole Synthesis : This compound is instrumental in the Fischer indole synthesis, facilitating the production of indoles that serve as precursors for numerous bioactive compounds .

Biological Research

Phenylhydrazine has notable biological implications:

  • Induction of Hemolytic Anemia : It is commonly used in animal models to induce hemolytic anemia, allowing researchers to study the mechanisms of oxidative stress and red blood cell damage .
  • Mutagenicity Studies : Phenylhydrazine has been shown to exhibit mutagenic properties, making it a subject of study for understanding genetic mutations and cancer mechanisms .

Analytical Chemistry

Phenylhydrazine plays a crucial role in analytical techniques:

  • Sugar Analysis : It is employed in the identification and quantification of reducing sugars through the formation of osazones, which can be separated based on their melting points .
  • Detection Probes : Recent advancements have led to the development of colorimetric and fluorometric probes for detecting phenylhydrazine in environmental samples, showcasing its application in analytical chemistry .

Case Studies

Study Title Objective Findings
Induction of Hemolytic AnemiaTo assess oxidative stress effects on erythrocytesDemonstrated significant oxidative damage leading to hemolysis in animal models.
Mutagenicity TestingEvaluating the mutagenic potential of phenylhydrazineConfirmed mutagenic effects through bacterial mutation tests.
Sugar IdentificationAnalyzing reducing sugars using phenylhydrazineSuccessfully formed distinct osazones for different sugars, aiding separation .

Environmental Applications

Phenylhydrazine's reactivity allows for its use in environmental chemistry:

  • Water Quality Testing : The development of selective probes for phenylhydrazine detection emphasizes its potential role in monitoring water quality and contamination levels .

Mechanism of Action

The mechanism of action of essigsaurem Phenylhydrazin involves its interaction with hemoglobin in red blood cells, leading to the formation of methemoglobin and subsequent hemolysis. This process results in the release of free iron and the generation of reactive oxygen species, which can cause oxidative damage to cellular components . The molecular targets include hemoglobin and various enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Chemical and Physical Properties

Property Phenylhydrazine Acetate Phenylhydrazine Hydrochloride
Formula C₆H₈N₂·C₂H₄O₂ (assumed) C₆H₉ClN₂
Acidity Mild (buffered by acetate ions) Strong (pH < 3 in solution)
Solubility Soluble in water/acetic acid Highly soluble in water
Stability Sensitive to heat (risk of acetylation) Stable as a crystalline solid

Toxicity

  • Phenylhydrazine Free Base : LD₅₀ (oral, rat) = 188 mg/kg .
  • Salts : Toxicity data for acetate is unspecified, but hydrochloride is similarly hazardous due to phenylhydrazine’s mutagenic and tumorigenic properties .

Phenylhydrazine Acetate vs. Free Phenylhydrazine

Functional Differences

Aspect Phenylhydrazine Acetate Free Phenylhydrazine (C₆H₈N₂)
Handling Safer in buffered solutions Highly reactive; sensitive to oxidation
Solubility Enhanced in aqueous acetic acid Soluble in ethanol, acidic solutions
Applications Carbohydrate chemistry (osazones) Broad use in indole synthesis (Fischer reaction)

Research Findings

  • Acetate Advantage: Effective in cold conditions for mannose phenylhydrazone formation without acetylation .
  • Free Base Limitation : Requires precise pH control; incompatible with strong acids .

Comparison with Acetylphenylhydrazin (Byproduct)

Key Distinctions

Parameter Phenylhydrazine Acetate Acetylphenylhydrazin (C₈H₁₀N₂O₂)
Role Reagent Byproduct of overheating
Structure Phenylhydrazine + acetate ion Acetylated derivative
Utility Hydrazone synthesis Limited; potential interference in reactions

Data Tables

Table 1: Comparative Analysis of Phenylhydrazine Derivatives

Compound Formula Optimal pH Key Application Major Limitation
Phenylhydrazine Acetate C₈H₁₂N₂O₂ (assumed) 4–5 Osazone formation Acetylation at high T
Phenylhydrazine HCl C₆H₉ClN₂ 2–3 General hydrazones Requires buffering
Free Phenylhydrazine C₆H₈N₂ Neutral Indole synthesis Oxidative instability

Q & A

Q. What are the standard methods for synthesizing phenylhydrazine derivatives, and how do reaction conditions influence purity?

Phenylhydrazine is typically synthesized via diazotization of aniline with sodium nitrite under hydrochloric acid, followed by reduction with sodium sulfite and neutralization to isolate the free base . For derivatives like phenylhydrazine acetate, acetic acid is used as the reaction medium. Key factors affecting purity include pH control during neutralization (to avoid over-acidification) and recrystallization from ethanol or aqueous solutions . Yield and purity can be verified via titration (e.g., silver nitrate for chloride content in phenylhydrazine hydrochloride) .

Q. How is phenylhydrazine utilized in carbonyl group identification, and what methodological precautions are necessary?

Phenylhydrazine reacts with aldehydes/ketones to form phenylhydrazones, which are characterized by distinct melting points. For water-soluble carbonyl compounds, dissolve 0.5 g of the sample in 3 mL water, add 5 drops phenylhydrazine and glacial acetic acid, and heat to 50°C for 10 minutes. Insoluble hydrazones precipitate and are filtered for analysis. For hydrophobic compounds, replace water with ethanol. Ensure excess phenylhydrazine is removed via washing to avoid false positives . Confirm results via melting point comparison with literature values .

Q. What are the recommended protocols for safe handling and storage of phenylhydrazine in laboratory settings?

Phenylhydrazine is toxic (LD₅₀ = 188 mg/kg in rats) and a suspected carcinogen. Use fume hoods, nitrile gloves, and closed containers. Store as hydrochloride salt (more stable) in amber bottles at 2–8°C. For aqueous solutions, add 0.1 M HCl to prevent oxidation. Monitor degradation via UV-Vis spectroscopy (peak at 250 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for phenylhydrazine-based Fischer indole synthesis to maximize indole yields?

The Fischer indole synthesis involves heating phenylhydrazine with aldehydes/ketones under acid catalysis. In Rh-catalyzed tandem hydroformylation/indole synthesis, yields depend on catalyst loading (0.5 mol% Rh(acac)(CO)₂), acid equivalents (2 eq. PTSA), and gas pressure (20 bar CO, 50 bar H₂). Increasing H₂ pressure above 50 bar reduces indole formation due to premature hydrogenation. Yields up to 43% are achievable with cyclohexene derivatives . For mechanistic studies, track intermediates via HPLC or GC-MS to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported yields for phenylhydrazine-mediated heterocycle synthesis?

Discrepancies in yields (e.g., 55% for bromovinylaldehyde vs. 85% for pyrazole derivatives) often stem from substrate reactivity and byproduct formation. For example, bromovinylaldehyde synthesis requires strict control of PBr₃/DMF ratios and chloroform as solvent to minimize side reactions . Use Design of Experiments (DoE) to test variables (temperature, stoichiometry) and employ kinetic studies to identify optimal parameters. Cross-validate results using alternative characterization (e.g., NMR for byproduct detection) .

Q. How do acid/base conditions influence the acetalization of phenylhydrazine derivatives, and what analytical methods validate these transformations?

Acetalization of phenylhydrazine derivatives (e.g., converting 10b to 12b) requires ethylene glycol and acid catalysis (HCl or H₂SO₄). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm acetal formation via IR (loss of carbonyl peak at ~1700 cm⁻¹) and ¹³C NMR (appearance of acetal carbons at 90–100 ppm). Neutralize residual acid with NaHCO₃ to prevent decomposition during workup .

Q. What advanced techniques are used to analyze phenylhydrazine stability in long-term storage?

Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) combined with LC-MS can detect degradation products like benzene derivatives. For quantification, use ion-pair HPLC with a C18 column and 0.1% phosphoric acid/acetonitrile mobile phase. Compare with reference standards for phenylhydrazine hydrochloride (retention time ~8.2 min) .

Methodological and Data Analysis Questions

Q. How should researchers statistically validate phenylhydrazine-related experimental data to ensure reproducibility?

Perform triplicate trials for all syntheses and report mean ± standard deviation. For analytical methods (e.g., titration), calculate relative standard deviation (RSD < 2%). Use ANOVA to compare yields across conditions, and apply Grubbs’ test to exclude outliers. Raw data should be archived in supplementary materials with metadata (e.g., instrument calibration dates) .

Q. What protocols address discrepancies in phenylhydrazine toxicity data across studies?

Cross-reference toxicity values (e.g., RTECS vs. NIOSH) by normalizing data to equivalent exposure routes (oral vs. dermal). Use in vitro assays (Ames test for mutagenicity) to supplement in vivo data. Report uncertainties in LD₅₀ calculations due to species-specific metabolic differences .

Q. How can computational modeling predict phenylhydrazine reactivity in novel synthetic pathways?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in hydrazone formation or indole cyclization. Compare calculated activation energies with experimental kinetics to validate mechanisms. Software like Gaussian or ORCA provides optimized geometries and reaction coordinates .

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